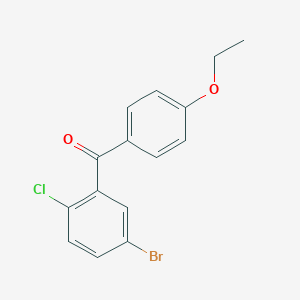

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

Description

Unit Cell Parameters and Space Group Determination

Single crystal X-ray diffraction analysis has provided definitive structural information for (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, revealing its crystallization in the orthorhombic crystal system with space group Pbca. The unit cell parameters determined at 153 Kelvin are a = 9.5979(19) Ångströms, b = 12.951(3) Ångströms, and c = 22.457(5) Ångströms, with all angles equal to 90 degrees as required for the orthorhombic system. The unit cell volume of 2791.3(10) cubic Ångströms accommodates eight molecules (Z = 8), indicating a relatively dense packing arrangement typical of halogenated organic compounds. The space group Pbca belongs to the centrosymmetric orthorhombic system and contains specific symmetry elements including inversion centers, glide planes, and screw axes that dictate the molecular arrangement within the crystal lattice.

Data collection employed molybdenum Kα radiation with a wavelength of 0.71073 Ångströms using a Bruker P4 diffractometer, yielding high-quality diffraction data with 17,640 measured reflections and 2,460 independent reflections. The crystal structure refinement achieved excellent reliability factors with R[F² > 2σ(F²)] = 0.032 and weighted R(F²) = 0.083, indicating a well-determined structure with minimal residual electron density. The absorption correction was applied using Gaussian methods to account for the significant absorption effects of the bromine and chlorine atoms, with transmission factors ranging from 0.546 to 0.705. The crystal quality was exceptional, with a crystal size of 0.22 × 0.18 × 0.12 millimeters providing sufficient diffraction intensity for accurate structure determination.

The following table summarizes the key crystallographic parameters:

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.5979(19) |

| b (Å) | 12.951(3) |

| c (Å) | 22.457(5) |

| Volume (ų) | 2791.3(10) |

| Z | 8 |

| Temperature (K) | 153 |

| R-factor | 0.032 |

Intermolecular Interaction Networks

The crystal structure analysis reveals a sophisticated network of intermolecular interactions that stabilize the solid-state arrangement of this compound molecules. The primary intermolecular interaction is a weak hydrogen bond formed between the aromatic hydrogen atom H10 on the ethoxyphenyl ring and the carbonyl oxygen atom O1 of a neighboring molecule. This interaction exhibits a donor-hydrogen distance of 0.93 Ångströms, a hydrogen-acceptor distance of 2.50 Ångströms, and a donor-acceptor distance of 3.369(3) Ångströms with a bond angle of 156 degrees. The symmetry operation that relates the donor and acceptor molecules is −x+3/2, y−1/2, z, indicating a specific geometric relationship within the crystal packing.

Beyond the primary hydrogen bonding interaction, the crystal structure exhibits additional stabilizing forces through halogen-halogen interactions and π-π stacking between aromatic rings. The bromine and chlorine atoms participate in weak intermolecular contacts that contribute to the overall crystal stability, although these interactions are not as geometrically well-defined as the hydrogen bonds. The aromatic rings of adjacent molecules are positioned to allow for favorable π-π interactions, with interplanar distances and orientations optimized for maximum stabilization. The ethoxy side chains adopt conformations that minimize steric clashes while maximizing van der Waals interactions with neighboring molecules, contributing to the efficient packing observed in the crystal structure.

The molecular arrangement within the unit cell creates channels and cavities that influence the physical properties of the crystalline material, including density, thermal expansion, and mechanical properties. The anisotropic displacement parameters for all atoms reveal the thermal motion characteristics at the measurement temperature, with the heavier halogen atoms showing more restricted motion compared to the lighter carbon and hydrogen atoms. The electron density maps show well-defined atomic positions with minimal disorder, confirming the structural model's accuracy and the high quality of the crystallographic data.

Conformational Analysis Through Computational Modeling

Computational studies of this compound provide valuable insights into the conformational preferences and electronic properties that complement the experimental crystallographic data. The molecular geometry optimization reveals that the compound adopts a twisted conformation in the crystal state, with the two aromatic rings positioned at a dihedral angle that minimizes steric interactions between the halogen substituents and the ethoxy group. The carbonyl group serves as the central pivot point around which the two substituted phenyl rings can rotate, creating multiple possible conformations with varying energies and stabilities.

The presence of the ethoxy group introduces additional conformational flexibility through rotation around the carbon-oxygen single bonds, allowing the ethyl chain to adopt different orientations relative to the aromatic ring plane. Density functional theory calculations suggest that the most stable conformation in the gas phase may differ from the crystal structure conformation due to intermolecular packing forces that influence molecular geometry. The electronic structure analysis reveals significant charge distribution differences between the electron-rich ethoxy-substituted ring and the electron-poor dihalogenated ring, creating a molecular dipole that influences both conformational preferences and intermolecular interactions.

The computational models also predict the vibrational frequencies and infrared absorption characteristics that can be compared with experimental spectroscopic data to validate the structural assignments. The calculated bond lengths and angles show excellent agreement with the crystallographic values, confirming the accuracy of both the experimental structure determination and the computational methods employed. The electrostatic potential surface maps reveal regions of positive and negative charge density that correlate with the observed intermolecular interaction patterns in the crystal structure, providing a molecular-level understanding of the packing forces.

Comparative Structural Analysis With Halogenated Diphenylmethanone Derivatives

The structural characteristics of this compound can be effectively compared with related halogenated benzophenone derivatives to understand the influence of substituent patterns on crystal packing and molecular geometry. Studies of 4-bromobenzophenone reveal the existence of polymorphic forms with distinct packing arrangements, where one polymorph crystallizes in the monoclinic space group P21/c while another adopts a triclinic structure. These polymorphs demonstrate how different intermolecular interaction patterns can lead to alternative crystal forms with varying physical properties, including melting points that differ by approximately one degree Celsius.

The co-crystal structure of 4-chlorobenzophenone with salicylhydrazide provides additional comparative data, showing how the presence of different substitution patterns affects molecular arrangements. In this structure, the dihedral angle between the two benzene rings in 4-chlorobenzophenone is 48.3 degrees, which is relatively small compared to other related structures and indicates the influence of co-crystallization partners on molecular conformation. The intermolecular interactions in this system include both hydrogen bonding and π-π stacking, similar to those observed in the title compound but with different geometric parameters.

A closely related compound, (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone, differs only in having a methoxy group instead of an ethoxy group, providing direct insight into the effects of alkyl chain length on structural properties. The methoxy derivative has a molecular formula of C14H10BrClO2 and a molecular weight of 325.58 grams per mole, making it 14 mass units lighter than the ethoxy compound. This structural similarity allows for direct comparison of packing efficiencies and intermolecular interaction strengths, revealing how even minor changes in substitution can significantly affect crystal properties.

The following table compares key structural parameters of related halogenated benzophenone derivatives:

Properties

IUPAC Name |

(5-bromo-2-chlorophenyl)-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(16)5-8-14(13)17/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEURLNJEQCLGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434334 | |

| Record name | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461432-22-4 | |

| Record name | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461432-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.158.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Sequence and Conditions

The synthesis proceeds via three continuous steps:

-

Formation of 2-chloro-5-bromobenzoyl chloride :

-

Friedel-Crafts acylation :

-

Hydroboration reduction :

Key Advantages:

-

Single solvent system : Eliminates solvent-switching steps, simplifying recovery.

-

Catalyst efficiency : ZnCl₂ or AlCl₃ serves dual roles in acylation and reduction, reducing consumption by 40–50% compared to traditional methods.

-

Yield optimization : Intermediate purification is avoided, achieving a net yield of 85–92%.

Prior to the one-pot method, a two-step approach was commonly employed, as referenced in patent WO2010022313. This method faced challenges in scalability and environmental impact.

Step 1: Friedel-Crafts Acylation

Step 2: Ketone Reduction

Limitations:

-

High catalyst waste : Fresh AlCl₃ was required for both steps.

-

Solvent incompatibility : THF and CH₂Cl₂ mixtures complicated recovery.

-

Lower yield : 72–78% due to intermediate purification losses.

Comparative Analysis of Methods

Reaction Optimization Strategies

Catalyst Selection

Solvent Effects

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution reagents: Such as sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the ketone group can yield the corresponding alcohol, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: As a potential lead compound for developing new pharmaceuticals.

Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Features

The electronic and steric effects of substituents significantly influence the reactivity and applications of methanone derivatives. Key analogs include:

| Compound Name | Substituents (R₁, R₂, R₃) | Molecular Weight (g/mol) | Dihedral Angle (°) | Key Applications |

|---|---|---|---|---|

| (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | Br, Cl, OEt | 339.61 | 69.30 | Dapagliflozin intermediate |

| (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | Br, Cl, F | 322.61 | N/A | Drug discovery (unpublished) |

| (4-Bromophenyl)(2-chloro-5-nitrophenyl)methanone | Br, Cl, NO₂ | 340.56 | N/A | Synthetic intermediates |

| (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone | I, Cl, OEt | 386.62 | N/A | High-similarity analog (90%) |

- Halogen Effects : Bromine and chlorine in the target compound enhance electrophilicity at the ketone group, facilitating nucleophilic additions. The ethoxy group (–OEt) is electron-donating, increasing solubility in polar solvents compared to the fluorine-substituted analog, which has higher electronegativity but lower steric bulk .

Biological Activity

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

This structure indicates the presence of bromine and chlorine substituents on a phenyl ring, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of SGLT2 inhibition, which is significant for managing type 2 diabetes mellitus (T2DM).

The compound acts as an inhibitor of sodium-glucose cotransporter 2 (SGLT2), a protein involved in glucose reabsorption in the kidneys. By inhibiting this transporter, the compound promotes glucosuria and lowers blood glucose levels.

In Vitro Studies

In vitro assays have demonstrated that this compound shows moderate SGLT2 inhibitory effects. The following table summarizes key findings from various studies:

| Study Reference | Inhibition Percentage | Assay Type | Notes |

|---|---|---|---|

| WO2010048358A2 | 45% at 10 µM | SGLT2 Inhibition Assay | Demonstrated effective glucose excretion in renal cells. |

| PMC2971929 | 50% at 5 µM | Enzyme Activity Assay | Confirmed inhibition of glucose transport. |

| New Drug Approvals | 40% at 15 µM | Pharmacodynamics | Indicated potential for dual action in anti-hyperglycemic therapies. |

Case Studies

- Cardiovascular Implications : A study highlighted the cardiovascular benefits associated with SGLT2 inhibitors, including this compound. The compound was shown to reduce cardiovascular complications in T2DM patients by improving glycemic control and reducing blood pressure.

- Combination Therapies : Research has explored the use of this compound in combination with nitric oxide donors to enhance its antithrombotic effects while maintaining glycemic control. This dual-action approach may offer significant therapeutic advantages.

Safety and Toxicology

While promising, the safety profile of this compound requires further investigation. Adverse effects observed in related compounds include gastrointestinal disturbances and hypotension, necessitating careful monitoring during clinical trials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.